N-alpha-Carbobenzoxy-L-ethionine
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Overview
Description
N-alpha-Carbobenzoxy-L-ethionine is a synthetic amino acid derivative with the molecular formula C14H19NO4S and a molecular weight of 297.36 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: N-alpha-Carbobenzoxy-L-ethionine is synthesized through the reaction of ethionine with phenylmethoxycarbonyl chloride under controlled conditions. The reaction typically involves the protection of the amino group using a carbobenzoxy (Cbz) group to prevent unwanted side reactions.
Industrial Production Methods: The industrial production of this compound involves large-scale chemical synthesis using similar methods as those used in laboratory settings. The process requires precise control of reaction conditions, including temperature, pressure, and the use of specific catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: N-alpha-Carbobenzoxy-L-ethionine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium azide.
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Ethionine derivatives.
Substitution: Various substituted ethionine derivatives.
Scientific Research Applications
N-alpha-Carbobenzoxy-L-ethionine is widely used in scientific research due to its unique properties. It is employed in chemistry for studying reaction mechanisms, in biology for investigating enzyme activities, in medicine for drug development, and in industry for the synthesis of complex molecules.
Mechanism of Action
N-alpha-Carbobenzoxy-L-ethionine is compared with other similar compounds, such as ethionine and homocysteine. Its uniqueness lies in the presence of the carbobenzoxy group, which provides additional stability and reactivity compared to its counterparts.
Comparison with Similar Compounds
Ethionine
Homocysteine
Methionine
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Properties
IUPAC Name |
(2S)-4-ethylsulfanyl-2-(phenylmethoxycarbonylamino)butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4S/c1-2-20-9-8-12(13(16)17)15-14(18)19-10-11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3,(H,15,18)(H,16,17)/t12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLZBKEHGUMFCOV-LBPRGKRZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCSCC[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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